

Oxypalmatine: Bridging In Vitro Promise to In Vivo Efficacy in Cancer Research

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Compound of Interest

Compound Name: Oxypalmatine

Cat. No.: B169944

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New research provides compelling in vivo validation for the in vitro anticancer activities of **Oxypalmatine** (OPT), a natural alkaloid, showcasing its potential as a therapeutic agent. Studies demonstrate that OPT effectively inhibits tumor growth in animal models, confirming its pro-apoptotic and autophagy-inducing effects observed in lung cancer cell lines. These findings offer a strong basis for further clinical investigation.

Oxypalmatine, a compound isolated from *Phellodendron amurense*, has been shown to suppress the proliferation of various cancer cells in laboratory settings. In vitro experiments have established that OPT induces programmed cell death (apoptosis) and triggers protective autophagy in A549 lung cancer cells.[1][2] The mechanism underlying these effects has been linked to the inhibition of the PI3K/AKT signaling pathway, a critical cascade that regulates cell growth and survival.[1][2]

Recent in vivo studies using a Lewis lung carcinoma (LLC) xenograft model in mice have substantiated these in vitro findings. Treatment with OPT led to a significant reduction in both tumor fluorescence intensity and overall tumor weight, providing concrete evidence of its anti-tumor efficacy in a living organism.[3] Importantly, the study noted no significant changes in the body weight of the treated mice, suggesting a favorable safety profile for the compound.

Quantitative Analysis: In Vitro vs. In Vivo Findings

To provide a clear comparison of **Oxypalmatine**'s efficacy, the following tables summarize the key quantitative data from both in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of **Oxypalmatine** on Lung Cancer Cell Lines

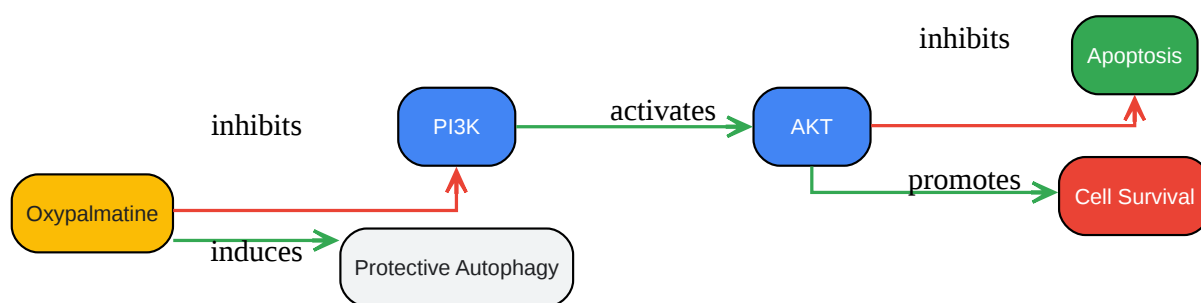
Cell Line	Treatment Duration	IC50 Value (μM)
A549	24 hours	17.42
48 hours	3.747	
H1299	24 hours	25.48
48 hours	4.215	
H1975	24 hours	15.36
48 hours	3.811	
PC9	24 hours	20.10
48 hours	12.22	

Table 2: In Vivo Efficacy of **Oxypalmatine** in LLC Xenograft Model

Treatment Group	Parameter	Result	P-value
Oxypalmatine	Tumor Fluorescence Intensity	Reduced	0.047
Oxypalmatine	Tumor Weight	Reduced	0.026

The PI3K/AKT Signaling Pathway: A Key Mechanistic Link

The in vivo validation of **Oxypalmatine**'s anticancer effects is strongly linked to its modulation of the PI3K/AKT signaling pathway. In vitro studies using Western blot analysis revealed that OPT treatment leads to a significant downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT) in A549 cells.[\[1\]](#) This inactivation of the PI3K/AKT pathway is a crucial step in initiating apoptosis. The consistency of this mechanistic finding between in vitro and in vivo contexts strengthens the case for its therapeutic relevance.



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Figure 1. Oxypalmitine's inhibition of the PI3K/AKT pathway.

Detailed Experimental Protocols

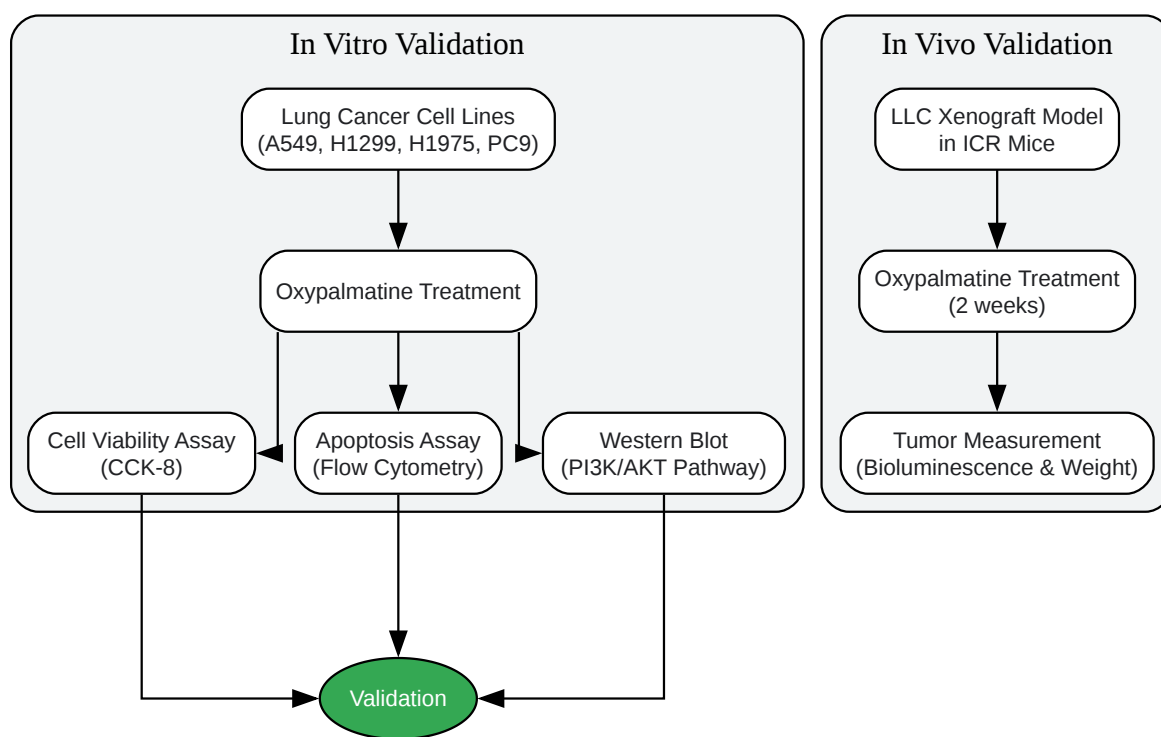
The following sections provide an overview of the methodologies employed in the in vitro and in vivo studies to ensure reproducibility and facilitate further research.

In Vitro Studies

- **Cell Culture:** Human lung adenocarcinoma cell lines (A549, H1299, H1975, and PC9) were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Viability Assay (CCK-8):** Cells were seeded in 96-well plates and treated with varying concentrations of **Oxypalmitine** for 24 and 48 hours. Cell viability was assessed using a CCK-8 kit, with absorbance measured at 450 nm.
- **Apoptosis Analysis:** Apoptosis was quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide.
- **Western Blot Analysis:** Cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and other apoptosis-related proteins. Blots were then incubated with secondary antibodies and visualized.

In Vivo Study

- **Animal Model:** An LLC subcutaneous xenograft model was established in ICR mice.
- **Tumor Induction:** Luciferase-transfected Lewis lung carcinoma cells were subcutaneously injected into the mice.
- **Treatment:** Once tumors were established, mice were randomly assigned to a control group or an **Oxypalmatine** treatment group. Treatment was administered for two weeks.
- **Tumor Measurement:** Tumor growth was monitored by measuring tumor volume and bioluminescence imaging. At the end of the study, tumors were excised and weighed.
- **Statistical Analysis:** Data were analyzed using appropriate statistical tests, with a p-value of less than 0.05 considered statistically significant.



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Figure 2. Experimental workflow for in vivo validation.

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